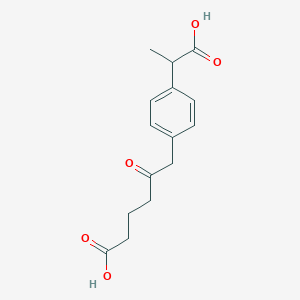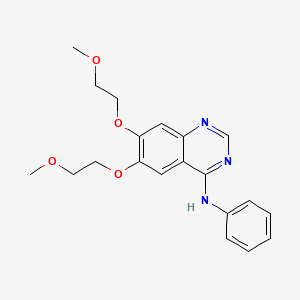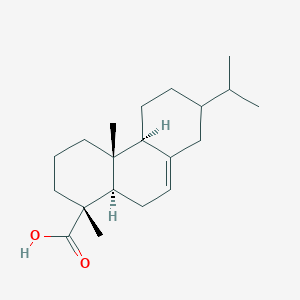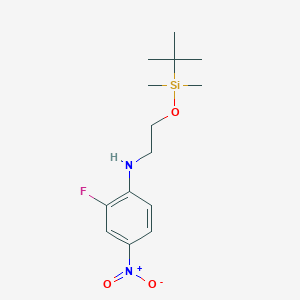![molecular formula C₁₅H₁₆N₂ B1144716 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine CAS No. 21808-11-7](/img/structure/B1144716.png)
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine is a tricyclic compound with a seven-membered ring structure It is known for its applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered oxidation states.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound used as an intermediate in organic synthesis.
Desipramine: A tricyclic antidepressant with a similar core structure but different functional groups.
Oxcarbazepine: An anticonvulsant with a dibenzoazepine core, used in the treatment of epilepsy
Uniqueness
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
21808-11-7 |
|---|---|
Molecular Formula |
C₁₅H₁₆N₂ |
Molecular Weight |
224.3 |
Synonyms |
5-Methyl-10-amino-10,11-dihydrodibenzo[b,f]azepine; _x000B_RP 19148; 10-Amino-10,11-dihydro-5-methyl-5H-dibenz[b,f]azepine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)





